Cas no 1516-33-2 ((2-methylpropyl)thiourea)

(2-Methylpropyl)thiourea is a thiourea derivative characterized by the substitution of a 2-methylpropyl group on the nitrogen atom. This compound is of interest in organic synthesis and coordination chemistry due to its ability to act as a ligand, forming stable complexes with various metal ions. Its structural features, including the thiourea moiety, contribute to its utility in catalysis and material science applications. The 2-methylpropyl group enhances solubility in organic solvents, facilitating its use in hydrophobic reaction environments. Additionally, it may serve as an intermediate in the synthesis of more complex thiourea-based compounds. Careful handling is advised due to potential reactivity and toxicity concerns.
(2-methylpropyl)thiourea structure
(2-methylpropyl)thiourea structure
Product Name:(2-methylpropyl)thiourea
CAS No:1516-33-2
MF:C5H12N2S
MW:132.227179527283
CID:185190
PubChem ID:853362
Update Time:2025-06-07

(2-methylpropyl)thiourea Chemical and Physical Properties

Names and Identifiers

    • Thiourea,N-(2-methylpropyl)-
    • 2-methylpropylthiourea
    • ISOBUTYLTHIOUREA
    • N-isobutylthiourea
    • AC1LGXA3
    • AC1Q1PPG
    • CTK4C7144
    • Isobutyl-thioharnstoff
    • isobutyl-thiourea
    • N-(2-Methyl-1-propyl)-thioharnstoff
    • N-iso-Butylthioharnstoff
    • N-Isobutyl-thioharnstoff
    • 1-Isobutylthiourea
    • SCHEMBL1746604
    • 1516-33-2
    • AKOS008966984
    • FT-0693423
    • i-butyl thiourea
    • J-522961
    • N-(2-Methylpropyl)-thiourea
    • Thiourea, N-(2-methylpropyl)-
    • EN300-06891
    • DTXSID90357419
    • SCHEMBL11119360
    • (2-methylpropyl)thiourea
    • RGTMILHZLXZRGF-UHFFFAOYSA-N
    • SCHEMBL21276837
    • 1-(2-methylpropyl)thiourea
    • STL412556
    • DB-343124
    • G33743
    • MDL: MFCD00971944
    • Inchi: 1S/C5H12N2S/c1-4(2)3-7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8)
    • InChI Key: RGTMILHZLXZRGF-UHFFFAOYSA-N
    • SMILES: S=C(N)NCC(C)C

Computed Properties

  • Exact Mass: 132.07226
  • Monoisotopic Mass: 132.072119
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 80.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.1
  • XLogP3: 0.9

Experimental Properties

  • Density: 1.025
  • Boiling Point: 194.6°Cat760mmHg
  • Flash Point: 71.5°C
  • Refractive Index: 1.526
  • PSA: 38.05

(2-methylpropyl)thiourea Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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$ 50.00 2022-06-04
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$ 95.00 2022-06-04
TRC
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1PlusChem
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A2B Chem LLC
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